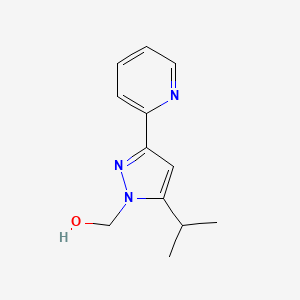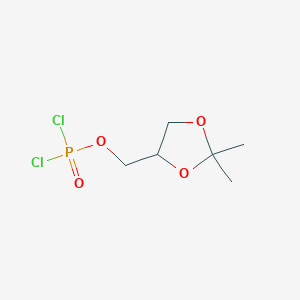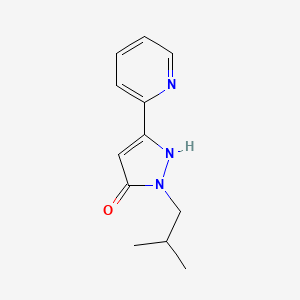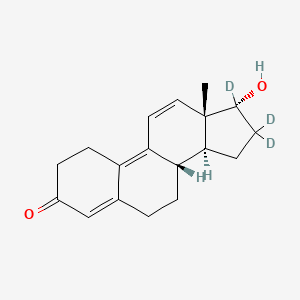![molecular formula C19H21ClN2 B13428627 Deschlorodesloratadine Hydrochloride (6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride)](/img/structure/B13428627.png)
Deschlorodesloratadine Hydrochloride (6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deschlorodesloratadine Hydrochloride, also known as 6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride, is a derivative of desloratadine. Desloratadine is a well-known antihistamine used to treat allergies. Deschlorodesloratadine Hydrochloride is a related compound that has been studied for its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Deschlorodesloratadine Hydrochloride involves multiple steps, starting from the appropriate precursor compounds. The key steps include:
Cyclization: Formation of the benzo[5,6]cyclohepta[1,2-b]pyridine core.
Substitution: Introduction of the piperidin-4-ylidene group.
Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods: Industrial production of Deschlorodesloratadine Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Deschlorodesloratadine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a reference standard in analytical chemistry for quality control and method development.
Biology: Investigated for its potential effects on biological systems, including its interaction with histamine receptors.
Medicine: Explored for its potential as an antihistamine and its pharmacokinetic properties.
Industry: Utilized in the pharmaceutical industry for the development of new antihistamine drugs and related compounds.
Mécanisme D'action
The mechanism of action of Deschlorodesloratadine Hydrochloride involves its interaction with histamine receptors in the body. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.
Comparaison Avec Des Composés Similaires
Desloratadine: The parent compound, widely used as an antihistamine.
Loratadine: Another related antihistamine with similar properties.
Dehydro Desloratadine: A derivative with slight structural modifications.
Comparison: Deschlorodesloratadine Hydrochloride is unique due to its specific structural features, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. Its potential advantages include improved stability and solubility, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C19H21ClN2 |
|---|---|
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene;hydrochloride |
InChI |
InChI=1S/C19H20N2.ClH/c1-2-6-17-14(4-1)7-8-16-5-3-11-21-19(16)18(17)15-9-12-20-13-10-15;/h1-6,11,20H,7-10,12-13H2;1H |
Clé InChI |
UBXPUHFHKKZHSS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(=C3CCNCC3)C4=C1C=CC=N4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B13428549.png)



![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)

![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene](/img/structure/B13428581.png)
![methyl (4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13428587.png)
![(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13428602.png)



![6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate](/img/structure/B13428622.png)
